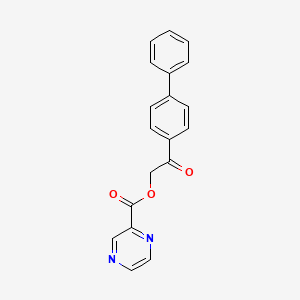
2-(Biphenyl-4-yl)-2-oxoethyl pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE is a complex organic compound that features a biphenyl group and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE typically involves the coupling of biphenyl derivatives with pyrazine carboxylates. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies such as the Wurtz–Fittig, Ullmann, and Bennett–Turner reactions. These methods are chosen based on their efficiency, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby blocking their activity. This compound may also interact with other enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Compared to these similar compounds, 2-BIPHENYL-4-YL-2-OXOETHYL PYRAZINE-2-CARBOXYLATE exhibits unique structural features, such as the presence of both biphenyl and pyrazine moieties.
Properties
Molecular Formula |
C19H14N2O3 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C19H14N2O3/c22-18(13-24-19(23)17-12-20-10-11-21-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-12H,13H2 |
InChI Key |
BNYWAWPGPIOJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















